The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide is not directly addressed in the provided abstracts. One study explored a related compound, N-(9,10-dioxo-9, 10-dihydroanthracen-2-yl) benzamide (SSAA09E3), as a SARS-CoV spike inhibitor. [] Further research is needed to determine if N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide shares similar mechanisms or possesses unique activities.
Based on the limited information available, the specific applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide remain largely unexplored. One study suggests that its analog, DO3A-Act-AQ (a derivative containing a macrocyclic chelating agent), exhibits potential as a theranostic agent due to its selective toxicity towards tumor cells, ability to induce apoptosis, and favorable tumor targeting properties. [] This finding implies that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide might possess similar properties worth investigating.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4